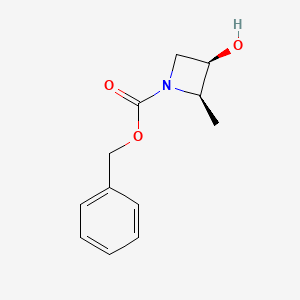
Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate functional groups further enhances its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral azetidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and real-time monitoring ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share a similar chiral center and are used in the synthesis of biologically active molecules.
Meso compounds: These compounds contain chiral centers but are achiral overall due to internal symmetry.
Uniqueness
Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific azetidine ring structure and the presence of both hydroxyl and carboxylate functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m1/s1 |
Clave InChI |
RRBGNZSVKCRDFF-MWLCHTKSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC1C(CN1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)



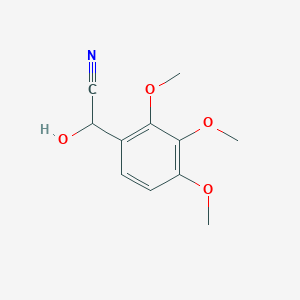
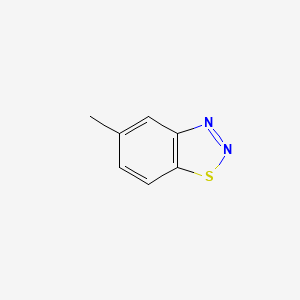


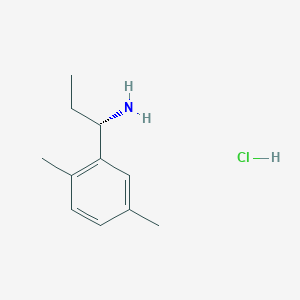
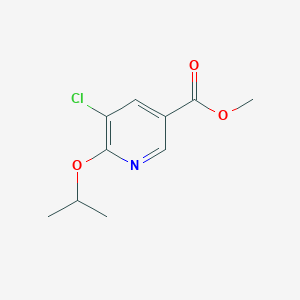
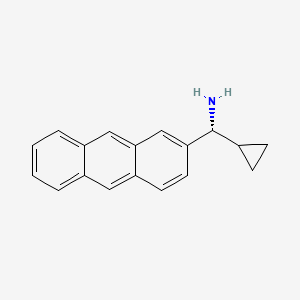
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
